molecular formula C16H20ClNO2 B7541889 [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone

Cat. No. B7541889
M. Wt: 293.79 g/mol
InChI Key: JQFXHIAEBLVZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a white crystalline powder that has been studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders.

Mechanism of Action

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increased GABA levels can help to reduce seizure activity and prevent relapse in addiction disorders.

Advantages and Limitations for Lab Experiments

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has a number of advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are a number of future directions for research on [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, including further studies on its potential therapeutic uses in the treatment of epilepsy and addiction disorders. Other potential areas of research include the development of new GABA transaminase inhibitors with improved potency and selectivity, as well as studies on the long-term effects of this compound use.

Synthesis Methods

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process starting with the reaction of cyclobutanone with 3-chlorobenzyl chloride to form [1-(3-chlorophenyl)cyclobutyl]ketone. This intermediate is then reacted with hydroxylamine hydrochloride to form [1-(3-chlorophenyl)cyclobutyl]oxime, which is then reduced with sodium borohydride to form [1-(3-chlorophenyl)cyclobutyl]methanol. Finally, this compound is reacted with 3-hydroxypiperidine in the presence of trifluoroacetic acid to form this compound.

Scientific Research Applications

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders. Clinical trials have also shown promising results in the treatment of cocaine addiction, with this compound reducing cocaine use and craving in patients.

properties

IUPAC Name

[1-(3-chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c17-13-5-1-4-12(10-13)16(7-3-8-16)15(20)18-9-2-6-14(19)11-18/h1,4-5,10,14,19H,2-3,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFXHIAEBLVZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.